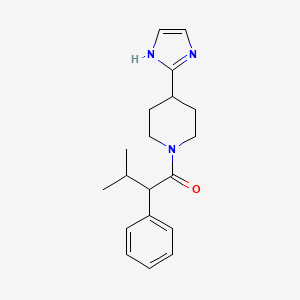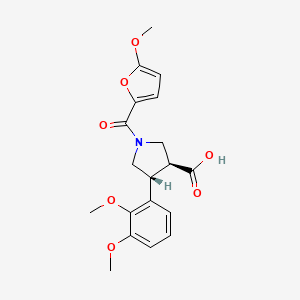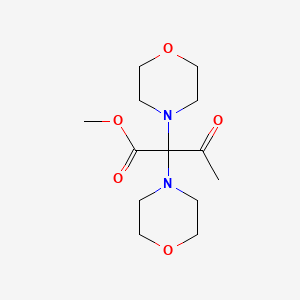![molecular formula C18H14ClFN2O2 B5604397 3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)
3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, to introduce various substituents into the pyrrolopyrrole core. For instance, Zhang and Tieke (2008) described the synthesis of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, highlighting the versatility of the core structure in polymer chemistry (Zhang & Tieke, 2008).
Molecular Structure Analysis
The crystal structure of closely related compounds has been extensively studied to understand the impact of substituents on the overall molecular configuration. For example, the structure of a chloro- and fluoro- substituted propanamide derivative was elucidated using X-ray crystallography, demonstrating the influence of halogen substituents on the molecular geometry (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Pyrrolopyrrole derivatives participate in various chemical reactions, reflecting their reactive nature. Studies have shown these compounds can undergo electrophilic substitution, acylation, and nucleophilic addition reactions, further modifying their structure and properties. For instance, Tsupak et al. (1994) explored the electrophilic substitution reactions of pyrrolopyrimidine diones, providing insight into the reactivity of the pyrrole ring within the core structure (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-c]pyrrole-1,4-diones, such as solubility, luminescence, and molecular weight, are significantly influenced by the nature and position of the substituents. For example, luminescent polymers based on pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yield, demonstrating the potential of these compounds in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-diones are closely related to their electronic structure and molecular geometry. Studies on electrophilic substitution and nucleophilic addition reactions highlight the versatility and potential of these compounds for further functionalization (Tsupak et al., 1994).
Wissenschaftliche Forschungsanwendungen
Photocyclization and Polymer Synthesis
Photocyclization reactions involving chloro- and fluoro-substituted phenyl derivatives have been studied for their potential in synthesizing complex organic structures and their application in creating new materials. For instance, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones can lead to the formation of flavones, a class of compounds with significant photophysical properties. This process highlights the potential of chloro- and fluoro-substituted compounds in synthesizing valuable chemical entities for material science applications (Košmrlj & Šket, 2007).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed to understand their molecular conformation and potential applications in materials science. For example, the structural analysis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide provides insights into its molecular arrangement, which is crucial for designing materials with specific properties (Huang Ming-zhi et al., 2005).
Photoluminescent Materials
The creation of photoluminescent materials using pyrrolo[3,4-c]pyrrole derivatives, including those substituted with chloro and fluoro groups, has been extensively researched. These materials have applications in organic electronics and photonics due to their enhanced photostability and emission properties. For instance, conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been synthesized, demonstrating significant potential for electronic applications due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).
Fluorescent pH Sensors
Compounds containing pyrrolo[3,4-c]pyrrole units have also been utilized in the development of fluorescent pH sensors. These sensors can switch their emission properties in response to pH changes, making them useful for various biological and chemical sensing applications. Such innovative use demonstrates the versatility of chloro- and fluoro-substituted pyrrolopyrrole derivatives in sensor technology (Yang et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-3-8-14(11(2)9-10)22-17(23)15(19)16(18(22)24)21-13-6-4-12(20)5-7-13/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPLDKNPHBSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)



